An In-depth Technical Guide to 9-Oxononanoyl-CoA: Structure, Properties, and Biological Significance
An In-depth Technical Guide to 9-Oxononanoyl-CoA: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Oxononanoyl-Coenzyme A (9-Oxononanoyl-CoA) is an oxidized derivative of nonanoyl-CoA that is emerging as a molecule of interest in the study of lipid metabolism and cellular signaling. Formed from the oxidation of common unsaturated fatty acids, this nine-carbon acyl-CoA thioester possesses a terminal aldehyde group, rendering it chemically reactive and biologically active. This technical guide provides a comprehensive overview of the structure, chemical properties, and known biological activities of 9-Oxononanoyl-CoA. It details methods for its synthesis and analysis, explores its role in regulating key metabolic enzymes, and discusses its potential involvement in inflammatory pathways. The information presented herein is intended to serve as a foundational resource for researchers investigating the physiological and pathological roles of oxidized lipids and their potential as therapeutic targets.
Introduction
Lipid metabolism is a complex network of interconnected pathways that are central to cellular function, energy homeostasis, and signaling. The oxidation of polyunsaturated fatty acids (PUFAs), either through enzymatic processes or non-enzymatic lipid peroxidation, generates a diverse array of bioactive molecules. Among these are oxidized acyl-CoAs, which can act as substrates for metabolic enzymes or as signaling molecules that modulate cellular processes. 9-Oxononanoyl-CoA is one such molecule, derived from the oxidation of linoleic or oleic acid. Its bifunctional nature, containing both a reactive aldehyde and a high-energy thioester bond, suggests a multifaceted role in cellular biochemistry. This guide will delve into the known characteristics of 9-Oxononanoyl-CoA, providing a detailed examination of its structure, properties, and biological implications.
Structure and Chemical Properties
9-Oxononanoyl-CoA is a hybrid molecule composed of a nine-carbon acyl chain with a terminal aldehyde group (9-oxononanoic acid) linked to Coenzyme A via a thioester bond.
Chemical Structure
The structure of 9-Oxononanoyl-CoA consists of the pantothenic acid (vitamin B5) and adenosine (B11128) 3',5'-bisphosphate moieties of Coenzyme A, connected to the 9-oxononanoyl group through a cysteamine (B1669678) linker.
Chemical Properties
Limited experimental data is available for the specific physicochemical properties of 9-Oxononanoyl-CoA. However, based on its structure and data from chemical suppliers, some key properties can be summarized.
| Property | Value | Source |
| Molecular Formula | C30H50N7O18P3S | [1] |
| Molecular Weight | 921.74 g/mol | [1] |
| Physical State | Solid (predicted) | |
| Solubility | Predicted to be soluble in aqueous buffers | |
| Stability | Should be stored in a sealed container away from light. Acyl-CoA esters are susceptible to hydrolysis, particularly at non-neutral pH. | [1] |
Synthesis and Experimental Protocols
The synthesis of 9-Oxononanoyl-CoA typically involves the initial synthesis of its precursor, 9-oxononanoic acid, followed by its enzymatic or chemical ligation to Coenzyme A.
Synthesis of 9-Oxononanoic Acid
Method 1: Ozonolysis of Oleic Acid
A common method for the preparation of 9-oxononanoic acid is through the ozonolysis of oleic acid.
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Protocol: Oleic acid is dissolved in a suitable solvent, such as methanol, and subjected to a stream of ozone at low temperature. The resulting ozonide is then reduced, for example with dimethyl sulfide, to yield 9-oxononanoic acid.
Method 2: Enzymatic Synthesis from Linoleic Acid
A biotechnological approach offers an alternative, potentially more specific, route.
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Protocol: Linoleic acid is treated with 9S-lipoxygenase (e.g., from Solanum tuberosum) to produce 9S-hydroperoxy-octadecadienoic acid (9S-HPODE). Subsequently, a 9/13-hydroperoxide lyase (e.g., from Cucumis melo) is used to cleave the 9S-HPODE, yielding 9-oxononanoic acid.
Synthesis of 9-Oxononanoyl-CoA
The conversion of 9-oxononanoic acid to its CoA thioester can be achieved using an acyl-CoA synthetase.
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Protocol: 9-oxononanoic acid is incubated with Coenzyme A, ATP, and a suitable long-chain acyl-CoA synthetase in an appropriate buffer system. The progress of the reaction can be monitored by analytical techniques such as HPLC or LC-MS/MS.
Analytical Methods
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and specific method for the detection and quantification of acyl-CoAs.
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Sample Preparation: Biological samples are typically deproteinized using agents like perchloric acid or trichloroacetic acid, followed by solid-phase extraction to purify the acyl-CoAs.
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Chromatography: Reversed-phase chromatography using a C18 or C8 column is commonly employed to separate acyl-CoAs based on the hydrophobicity of the acyl chain.
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Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for 9-Oxononanoyl-CoA would need to be determined empirically.
Biological Role and Signaling Pathways
While research specifically focused on 9-Oxononanoyl-CoA is limited, studies on its precursor, 9-oxononanoic acid, and related oxidized lipids provide significant insights into its potential biological functions.
Regulation of Lipid Metabolism
Studies have shown that oral administration of 9-oxononanoic acid to rats leads to a significant decrease in hepatic lipogenesis[2]. This effect is attributed to the inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, and a concurrent increase in the activity of carnitine palmitoyltransferase (CPT), which facilitates the transport of fatty acids into the mitochondria for β-oxidation[2]. It is highly probable that these effects are mediated through the intracellular conversion of 9-oxononanoic acid to 9-Oxononanoyl-CoA, which would then act as the regulatory molecule.
Figure 1: Hypothesized regulatory role of 9-Oxononanoyl-CoA in lipid metabolism.
Involvement in Inflammation and Oxidative Stress
The 9-oxononanoyl moiety is also found in more complex oxidized lipids, such as 1-palmitoyl-2-(9'-oxo-nonanoyl)-glycerophosphocholine (PON-GPC), which is an oxidized phospholipid[3]. Studies on a related molecule, 9-oxononanoyl cholesterol, have shown that it can induce the polarization of macrophages towards an anti-inflammatory M2 phenotype. This suggests that 9-Oxononanoyl-CoA, or its derivatives, may play a role in modulating inflammatory responses.
Given that 9-Oxononanoyl-CoA is a product of lipid peroxidation, its presence is indicative of oxidative stress. The aldehyde group of 9-Oxononanoyl-CoA is reactive and can potentially form adducts with proteins and other biomolecules, which could contribute to the cellular response to oxidative damage.
References
- 1. alfachemic.com [alfachemic.com]
- 2. Glycerol-bound oxidized fatty acids: formation and occurrence in peanuts [ouci.dntb.gov.ua]
- 3. Oxidized phospholipid, 1-palmitoyl-2-(9'-oxo-nonanoyl)-glycerophosphocholine (PON-GPC), produced in the lung due to cigarette smoking, impairs immune function in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
